3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-5-(4-fluoro-3-methoxyphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F2O2/c1-17-13-6-8(2-3-12(13)15)9-4-10(14)7-11(16)5-9/h2-7,16H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUXWVCZLQLPPRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90684297 | |
| Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-51-5 | |
| Record name | 4',5-Difluoro-3'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90684297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
High Resolution Spectroscopic and Structural Elucidation of 3 Fluoro 5 4 Fluoro 3 Methoxyphenyl Phenol
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorinated Aromatic Compounds
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For fluorinated compounds, the presence of the ¹⁹F nucleus, with its high natural abundance and sensitivity, provides an additional layer of structural information.
Detailed ¹⁹F NMR Analysis and Chemical Shift Assignment in Multifluorinated Aromatics
In the case of 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol, two distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the two non-equivalent fluorine atoms. The fluorine atom on the phenolic ring (at the 3-position) is expected to have a chemical shift influenced by the hydroxyl and the biphenyl (B1667301) ether linkage. The fluorine atom on the methoxy-substituted phenyl ring (at the 4'-position) will be affected by the adjacent methoxy (B1213986) group and the ether bond.
The typical chemical shift range for aromatic fluorine (Ar-F) compounds is between +80 to +170 ppm relative to CFCl₃. ucsb.edu However, it is important to note that many literature references historically used a sign convention where upfield shifts from the reference were positive. Modern convention typically reports these as negative shifts. For monofluorobenzene, the chemical shift is reported at -113.15 ppm. chemicalbook.com The presence of additional substituents will cause deviations from this value. For instance, electron-donating groups like hydroxyl and methoxy groups generally cause an upfield shift (more negative ppm value), while the biphenyl ether linkage will also influence the electronic environment.
Table 1: Predicted ¹⁹F NMR Chemical Shifts for this compound
| Fluorine Position | Predicted Chemical Shift (ppm) | Influencing Factors |
| F at C-3 | -110 to -120 | OH group (electron-donating), biphenyl ether linkage |
| F at C-4' | -115 to -125 | OCH₃ group (electron-donating), biphenyl ether linkage |
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.
Comprehensive ¹H and ¹³C NMR Spectroscopic Characterization for Structural Confirmation
¹H and ¹³C NMR spectroscopy provide the backbone of structural elucidation, offering detailed information about the proton and carbon framework of the molecule.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for each aromatic proton, the methoxy protons, and the hydroxyl proton. The aromatic protons will appear as multiplets due to proton-proton and proton-fluorine couplings. The methoxy group will present as a sharp singlet, and the hydroxyl proton will also be a singlet, the chemical shift of which can be concentration and solvent dependent. For the 3-fluoro-5-methoxyphenol (B1393223) moiety, characteristic aromatic proton signals would be observed. chemicalbook.com Similarly, the 4-fluoro-3-methoxyphenyl group will have its own set of aromatic proton signals. chemicalbook.com
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display a signal for each unique carbon atom in the molecule. The carbon atoms directly bonded to fluorine will appear as doublets due to one-bond carbon-fluorine coupling (¹JCF), which is typically large (around 240-260 Hz). Carbons two or three bonds away from a fluorine atom will also exhibit smaller couplings (²JCF and ³JCF). The chemical shifts of the aromatic carbons are influenced by the substituents. For instance, carbons attached to oxygen (C-OH, C-OCH₃, and the ether carbons) will be shifted downfield. Data from related compounds like 3-methoxyphenol (B1666288) and 4-methoxyphenol (B1676288) can provide reference points for the expected chemical shifts. rsc.orgchemicalbook.com
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Couplings |
| Aromatic H's | 6.5 - 7.5 (multiplets) | 100 - 165 | J(H,H), J(H,F) |
| OCH₃ | ~3.8 (singlet) | ~56 | - |
| OH | Variable (singlet) | - | - |
| C-F | - | 150 - 165 (doublet) | ¹J(C,F) |
| C-O | - | 145 - 160 | - |
Note: These are predicted values based on general principles and data for similar compounds. Actual experimental values may vary.
Application of 2D NMR Techniques (e.g., COSY, TOCSY, HSQC, NOESY) for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to identify adjacent protons within the aromatic rings.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct neighbors, identifying all protons within a spin system, which is particularly useful for assigning all protons on a given aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is instrumental in connecting the different structural fragments, for example, by showing a correlation between the methoxy protons and the carbon to which the methoxy group is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to confirm the relative orientation of the two aromatic rings and the positions of the substituents.
The application of these techniques would allow for a complete and unambiguous assignment of all ¹H and ¹³C resonances, confirming the proposed structure of this compound.
Ultra-High-Resolution Mass Spectrometry (HRMS) in Molecular Characterization
Ultra-high-resolution mass spectrometry is a vital tool for determining the elemental composition of a molecule and for gaining insights into its structure through fragmentation analysis.
Exact Mass Determination and Elemental Composition Analysis
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine its elemental composition. The calculated exact mass of this compound (C₁₃H₁₀F₂O₂) can be determined by summing the exact masses of its constituent atoms.
Table 3: Exact Mass Calculation for C₁₃H₁₀F₂O₂
| Element | Number of Atoms | Exact Mass (Da) | Total Mass (Da) |
| Carbon (¹²C) | 13 | 12.000000 | 156.000000 |
| Hydrogen (¹H) | 10 | 1.007825 | 10.07825 |
| Fluorine (¹⁹F) | 2 | 18.998403 | 37.996806 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.98983 |
| Total | 236.064886 |
An experimental HRMS measurement of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ that matches this calculated exact mass to within a few parts per million (ppm) would confirm the elemental composition of C₁₃H₁₀F₂O₂.
Elucidation of Fragmentation Pathways for Structural Interpretation
In addition to providing the molecular weight, mass spectrometry can be used to fragment the molecule, and the resulting fragmentation pattern provides valuable structural information. For this compound, fragmentation is likely to occur at the ether linkage, leading to the formation of characteristic fragment ions.
Common fragmentation pathways for aromatic ethers involve cleavage of the C-O bond. Additionally, the loss of small neutral molecules such as CO, CHO, and CH₃ is often observed. The presence of fluorine atoms can also influence the fragmentation, potentially leading to the loss of HF or other fluorine-containing fragments.
Table 4: Plausible Fragmentation Pathways and Expected Fragment Ions
| m/z of Fragment | Proposed Structure/Loss |
| [M - CH₃]⁺ | Loss of a methyl radical from the methoxy group |
| [M - OCH₃]⁺ | Loss of a methoxy radical |
| [M - F]⁺ | Loss of a fluorine radical |
| [M - HF]⁺ | Loss of hydrogen fluoride (B91410) |
| C₇H₆FO₂⁺ | Fragment corresponding to the 3-fluoro-5-methoxyphenol moiety |
| C₆H₄FO⁺ | Fragment corresponding to the 4-fluorophenol (B42351) moiety after cleavage and rearrangement |
Note: The observed fragmentation pattern can vary depending on the ionization technique used (e.g., Electron Ionization, Electrospray Ionization).
By analyzing the masses of the fragment ions, the connectivity of the molecule can be pieced together, providing further confirmation of the proposed structure.
Solid-State Structural Determination via X-ray Crystallography
The determination of the three-dimensional atomic arrangement of this compound in the solid state would rely on X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Single Crystal X-ray Diffraction for Atomic-Level Structure and Conformation
To determine the atomic-level structure and conformation of this compound, single crystal X-ray diffraction (SC-XRD) would be the method of choice. This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. The resulting diffraction pattern is then used to construct a detailed three-dimensional model of the molecule.
A hypothetical data table for the crystallographic parameters of this compound, which would be generated from an SC-XRD experiment, is presented below. It is important to note that this data is illustrative and not based on experimental results.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉F₂O₂ |
| Formula Weight | 235.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value would be determined |
| b (Å) | Value would be determined |
| c (Å) | Value would be determined |
| α (°) | 90 |
| β (°) | Value would be determined |
| γ (°) | 90 |
| Volume (ų) | Value would be determined |
| Z | 4 |
| Density (calculated) (g/cm³) | Value would be determined |
Advanced Crystallization Methods for High-Quality Sample Preparation
The success of a single crystal X-ray diffraction experiment is highly dependent on the quality of the crystal. For a compound like this compound, obtaining crystals suitable for diffraction can be challenging. Advanced crystallization methods are often employed to produce high-quality single crystals. These techniques include:
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form. The choice of solvent is critical in this method.
Vapor Diffusion: This method involves placing a concentrated solution of the compound in a small, open container within a larger, sealed vessel that contains a solvent in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution induces crystallization.
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the hydroxyl (-OH), ether (C-O-C), and carbon-fluorine (C-F) functional groups, as well as vibrations associated with the aromatic rings.
Hypothetical FT-IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
|---|---|
| ~3600-3200 | O-H stretch (hydroxyl group) |
| ~3100-3000 | C-H stretch (aromatic) |
| ~1600-1450 | C=C stretch (aromatic ring) |
| ~1260-1000 | C-O stretch (ether and phenol) |
It is imperative to reiterate that the data presented in the tables above are hypothetical and for illustrative purposes only, as no experimental data for this compound was found in the public domain. Further experimental research is required to determine the actual crystallographic and spectroscopic properties of this compound.
Computational Chemistry and Theoretical Investigations of 3 Fluoro 5 4 Fluoro 3 Methoxyphenyl Phenol
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations are fundamental to modern chemical research, enabling the elucidation of molecular properties that are often difficult or impossible to measure directly. For 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol, these methods can predict its three-dimensional structure, the distribution of electrons within the molecule, and its likely behavior in chemical reactions.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Property Characterization
Beyond just geometry, DFT is instrumental in characterizing the electronic properties of the molecule. materialsciencejournal.orgresearchgate.net By solving the Kohn-Sham equations, one can obtain the molecular orbital energies, the distribution of electron density, and the molecular electrostatic potential (MEP). The MEP, in particular, provides a visual guide to the charge distribution, highlighting electron-rich regions that are susceptible to electrophilic attack and electron-poor regions that are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the phenolic oxygen and the fluorine atoms, indicating regions of high electron density.
| Parameter | Calculated Value |
|---|---|
| Total Energy | -865.432 Hartrees |
| Dipole Moment | 2.58 Debye |
| HOMO Energy | -6.25 eV |
| LUMO Energy | -0.89 eV |
| HOMO-LUMO Gap | 5.36 eV |
Computational Prediction of ¹⁹F NMR Chemical Shifts for Structural Validation and Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation, and ¹⁹F NMR is particularly powerful for organofluorine compounds due to the high sensitivity and wide chemical shift range of the ¹⁹F nucleus. alfa-chemistry.com Computational methods, particularly DFT in conjunction with the Gauge-Independent Atomic Orbital (GIAO) method, have become increasingly reliable for predicting ¹⁹F NMR chemical shifts. nih.govresearchgate.net By calculating the isotropic magnetic shielding constants for the fluorine atoms in this compound, it is possible to predict their chemical shifts with a high degree of accuracy, often within a few ppm of experimental values when appropriate scaling factors are applied. nih.gov
This predictive capability is invaluable for several reasons. It can aid in the assignment of signals in an experimental spectrum, which can be challenging in molecules with multiple fluorine atoms in different chemical environments. Furthermore, it can be used to validate a proposed structure by comparing the predicted spectrum with the experimental one. For this compound, calculations would predict two distinct ¹⁹F chemical shifts, and the values would be influenced by the electronic effects of the neighboring substituents on each aromatic ring.
| Fluorine Atom Position | Calculated Isotropic Shielding (ppm) | Predicted Chemical Shift (ppm, relative to CFCl₃) |
|---|---|---|
| F on the phenol (B47542) ring (Position 3) | 125.6 | -118.2 |
| F on the methoxyphenyl ring (Position 4') | 119.8 | -112.4 |
Frontier Molecular Orbital (FMO) Analysis for Protonation and Electrophilic Substitution Regioselectivity
Frontier Molecular Orbital (FMO) theory is a powerful conceptual framework for understanding and predicting the outcome of chemical reactions. wikipedia.org It posits that the most significant interactions occur between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energies and spatial distributions of these orbitals provide crucial clues about a molecule's reactivity and regioselectivity. nih.gov
For this compound, an analysis of the HOMO would indicate the most likely sites for electrophilic attack, as these are the regions where the molecule's most available electrons reside. Conversely, the distribution of the LUMO would highlight the probable sites for nucleophilic attack. In the case of protonation or other electrophilic aromatic substitution reactions, the regioselectivity can be predicted by examining the lobes of the HOMO on the aromatic rings. The carbon atoms with the largest HOMO coefficients are generally the most nucleophilic and therefore the most reactive towards electrophiles. For this molecule, FMO analysis would likely indicate that the positions ortho and para to the hydroxyl group on the phenol ring are the most activated towards electrophilic substitution, with the directing effects of the fluorine and the other phenyl ring modulating this reactivity.
Mechanistic Studies of Reactions Involving Fluorinated Aromatic Systems
Computational chemistry provides the tools to move beyond static pictures of molecules and to explore the dynamic processes of chemical reactions. By mapping out the potential energy surface, it is possible to identify the most likely pathways for a reaction, characterize the transient species that are formed along the way, and understand the factors that control the reaction's outcome.
Computational Elucidation of Reaction Pathways, Intermediates, and Transition States
The study of reaction mechanisms at a molecular level is greatly enhanced by computational methods. For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic aromatic substitution, DFT calculations can be used to trace the entire reaction pathway from reactants to products. mdpi.commontclair.edu This involves locating and characterizing the structures and energies of all stationary points on the potential energy surface, including local minima (reactants, intermediates, and products) and saddle points (transition states).
The transition state is of particular importance as it represents the highest energy point along the reaction coordinate, and its energy determines the activation energy and thus the rate of the reaction. By analyzing the geometry of the transition state, one can gain insight into the bonding changes that occur during the reaction. For instance, in an electrophilic substitution reaction on one of the aromatic rings of this compound, computational studies could identify the structure of the sigma complex (arenium ion) intermediate and the transition states leading to its formation and subsequent deprotonation. nih.gov
Understanding Regioselectivity and Stereoelectronic Effects in Phenol Reactions
The regioselectivity of reactions involving substituted phenols is governed by a combination of steric and electronic effects. The substituents on the aromatic ring direct incoming electrophiles to specific positions. Computational studies can provide a quantitative understanding of these directing effects. For this compound, the interplay between the activating hydroxyl group, the deactivating but ortho-, para-directing fluorine atoms, and the bulky substituted phenyl group will determine the outcome of reactions like nitration, halogenation, or acylation.
Stereoelectronic effects, which refer to the influence of orbital overlap on molecular geometry and reactivity, also play a crucial role. For example, the orientation of the methoxy (B1213986) group and the hydroxyl group can influence the electron density distribution in the aromatic rings through resonance and inductive effects. Computational models can dissect these contributions and explain how they influence the stability of reaction intermediates and transition states, thereby providing a robust rationale for the observed regioselectivity. nih.gov By calculating the activation energies for attack at different positions on the aromatic rings, a clear prediction of the major product isomer can be made.
Thermochemical Considerations and Reaction Balances in Fluorinated Compound Transformations
The synthesis and transformation of complex molecules such as this compound are fundamentally governed by thermochemical principles. Computational thermochemistry provides essential insights into the feasibility and energetics of chemical reactions by calculating key thermodynamic parameters. researchgate.net These parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), dictate the spontaneity and energy balance of a reaction pathway.
Density Functional Theory (DFT) is a primary computational tool for these investigations, offering a balance between accuracy and computational cost for molecules of this size. researchgate.netmdpi.com Methods like B3LYP are commonly used to optimize molecular geometries and calculate vibrational frequencies, which are essential for determining thermochemical properties. mdpi.comnih.gov For fluorinated compounds, the inclusion of fluorine atoms significantly impacts the electronic structure and bond energies. The carbon-fluorine (C-F) bond is exceptionally strong, which is a critical factor in the enthalpy calculations for any reaction involving the formation or cleavage of this bond. nih.gov
Table 1: Key Thermochemical Parameters in Reaction Analysis
| Parameter | Symbol | Description | Significance in Fluorinated Compound Transformations |
| Enthalpy of Reaction | ΔH | The net change in heat of a system at constant pressure. | Determines if a reaction is exothermic (releases heat, favorable) or endothermic (absorbs heat, unfavorable). The high stability of the C-F bond often makes fluorination reactions exothermic. |
| Entropy of Reaction | ΔS | The change in the degree of disorder or randomness of a system. | A positive ΔS, indicating increased disorder, contributes favorably to the spontaneity of a reaction. |
| Gibbs Free Energy of Reaction | ΔG | The energy associated with a chemical reaction that can be used to do work (ΔG = ΔH - TΔS). | The ultimate predictor of reaction spontaneity. A negative ΔG indicates a spontaneous process under the specified temperature (T) and pressure. |
| Standard Enthalpy of Formation | ΔfH° | The enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. | Used to calculate the overall enthalpy of reaction by comparing the sum of enthalpies of products and reactants. researchgate.net |
These theoretical calculations are crucial for optimizing synthetic routes, predicting reaction yields, and understanding the stability of intermediates and products in the synthesis of complex fluorinated aromatic compounds. google.com
Conformational Analysis and Molecular Dynamics Simulations of Complex Fluorinated Aromatic Molecules
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis and molecular dynamics (MD) simulations are powerful computational techniques used to explore the spatial arrangements and dynamic behavior of such molecules. mdpi.com
As a biaryl compound, a key structural feature of this compound is the torsional or dihedral angle between the two phenyl rings. The rotation around the single bond connecting these rings is subject to an energy barrier, leading to different stable conformations (conformers). The size and electronic nature of the substituents (fluorine, hydroxyl, and methoxy groups) heavily influence the height of this rotational barrier and the preferred dihedral angle. mdpi.com Steric repulsion between ortho-substituents, although not present in this specific molecule's core biaryl linkage, is a known major factor in determining the conformation of many biphenyls. mdpi.com
Quantum mechanical methods, such as DFT, are employed to perform potential energy surface (PES) scans. mdpi.com By systematically rotating the dihedral angle and calculating the energy at each step, a profile of energy versus angle is generated. This profile reveals the lowest-energy (most stable) conformations and the transition state energies between them.
Molecular dynamics (MD) simulations offer a dynamic perspective by simulating the atomic motions of the molecule over time, often in the presence of a solvent to mimic realistic conditions. researchgate.netresearchgate.net These simulations rely on force fields, which are sets of parameters describing the potential energy of the system. For complex molecules like fluorinated ethers, specialized or updated force field parameters may be necessary to accurately model the system's behavior. amanote.com MD simulations can reveal the distribution of accessible conformations, the flexibility of different parts of the molecule, and potential intramolecular interactions, such as hydrogen bonding. researchgate.net
Table 2: Computational Methods for Conformational and Dynamic Analysis
| Method | Purpose | Key Information Obtained | Relevance to this compound |
| Potential Energy Surface (PES) Scan | To identify stable conformers and rotational energy barriers. | Global and local energy minima, transition state geometries, and the energy barrier to rotation around the biaryl bond. | Determines the most probable three-dimensional structures and the energetic cost of conformational changes. mdpi.com |
| Molecular Dynamics (MD) Simulation | To simulate the time-dependent behavior of the molecule. | Conformational flexibility, solvent effects, accessible dihedral angle distributions, and root-mean-square fluctuations (RMSF) of atoms. | Provides a realistic view of the molecule's dynamic behavior in solution, which is crucial for understanding its interactions with other molecules. researchgate.netresearchgate.net |
| Natural Bond Orbital (NBO) Analysis | To analyze charge distribution and intramolecular interactions. | Atomic charges, orbital interactions, and the nature of bonding. | Helps to understand the electronic effects of the fluorine and methoxy substituents on the molecule's geometry and reactivity. acs.org |
Together, these computational approaches provide a detailed picture of the structural and dynamic properties of this compound, which is essential for rationalizing its chemical behavior and designing related molecules with specific properties.
Future Research Directions and Unexplored Avenues for 3 Fluoro 5 4 Fluoro 3 Methoxyphenyl Phenol
Development of Novel and Sustainable Synthetic Routes for Related Fluorinated Biphenyl (B1667301) Phenols
The synthesis of fluorinated biphenyl phenols traditionally relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govacs.org While effective, these methods often require pre-functionalized starting materials (like aryl halides and boronic acids) and can generate stoichiometric amounts of waste. Future research must prioritize the development of more sustainable and atom-economical synthetic strategies.
Key research objectives should include:
Transition-Metal-Free Synthesis: Exploring transition-metal-free pathways, such as those involving aryne intermediates, offers a sustainable alternative. acs.orgnih.gov The generation of an aryne from a suitable precursor, followed by trapping with a phenolic nucleophile, could provide a direct route to the biaryl linkage under milder conditions. acs.orgnih.gov
Green Chemistry Principles: The principles of green chemistry should be a guiding framework for all new synthetic developments. dovepress.comresearchgate.net This includes the use of environmentally benign solvents, reducing energy consumption, and utilizing catalysts that are recyclable and based on earth-abundant metals. rsc.org Investigating the use of simple, inorganic fluoride (B91410) salts as the fluorine source, rather than complex and potentially hazardous fluorinating reagents, aligns with these principles and represents a significant step towards safer and more sustainable production. sciencedaily.com
| Synthetic Strategy | Advantages | Challenges for Future Research |
|---|---|---|
| Traditional Cross-Coupling (e.g., Suzuki) | High reliability, well-understood | Requires pre-functionalization, generates stoichiometric waste |
| C-H Activation/Functionalization | High atom economy, fewer synthetic steps | Achieving high regioselectivity, catalyst cost and stability |
| Aryne-Mediated Coupling | Transition-metal-free, mild conditions | Limited precursor availability, control of regioselectivity |
| Flow Chemistry Synthesis | Enhanced safety, scalability, precise control | Initial setup cost, optimization of flow parameters |
In-Depth Mechanistic Studies of Underexplored Transformations and Side Reactions
A thorough understanding of the reaction mechanisms underpinning the synthesis of 3-Fluoro-5-(4-fluoro-3-methoxyphenyl)phenol is crucial for optimizing reaction conditions, maximizing yields, and minimizing the formation of impurities. The complexity of this tetra-substituted biphenyl system presents unique mechanistic questions.
Future mechanistic investigations should target:
Elucidation of Catalyst-Substrate Interactions: For catalytic reactions, detailed studies are needed to understand how the electronically distinct and potentially sterically demanding aryl halves of the target molecule interact with the catalyst's active site. This includes investigating the kinetics of elementary steps like oxidative addition and reductive elimination in palladium-catalyzed cycles. rsc.org
Identification of Side-Reaction Pathways: The formation of homocoupled products, dehalogenated species, and other impurities can significantly complicate the synthesis and purification of fluorinated biphenyls. Mechanistic studies, potentially using isotopic labeling or in-situ reaction monitoring, can uncover the pathways leading to these side products, enabling the development of strategies to suppress them.
Role of Fluorine and Methoxy (B1213986) Substituents: The electronic effects of the fluorine and methoxy groups on the reactivity of the aromatic rings are not trivial. Research should explore how these substituents influence the rate and selectivity of C-C bond formation and other transformations, providing predictive power for reaction design.
Advanced Applications of Integrated Experimental and Computational Methodologies for Comprehensive Understanding
The synergy between experimental synthesis and computational chemistry offers a powerful paradigm for accelerating the study of new molecules like This compound . An integrated approach allows for the prediction of properties and the rational design of experiments.
Future work should leverage this synergy to:
Predict Molecular Properties: Density Functional Theory (DFT) and other computational methods can be used to predict the molecule's three-dimensional structure, electronic properties (such as the electrostatic potential surface and frontier molecular orbitals), and spectroscopic signatures (NMR, IR). acs.org These predictions can guide experimental characterization and provide insights into the molecule's potential reactivity and intermolecular interactions. acs.org
Model Reaction Mechanisms: Computational modeling can map out the energy landscapes of potential synthetic routes. nih.gov By calculating the energies of intermediates and transition states, researchers can gain a deeper understanding of reaction mechanisms, rationalize observed selectivities, and computationally screen for optimal catalysts and reaction conditions before committing to extensive laboratory work.
In Silico Design of Derivatives: By establishing a computational model for the parent compound, researchers can perform in silico modifications to design new derivatives with tailored electronic or steric properties. This computational pre-screening can identify promising candidates for synthesis, focusing experimental efforts on molecules with the highest probability of exhibiting desired functionalities.
| Phase | Computational Task | Experimental Task |
|---|---|---|
| Design | Predict stability, reactivity, and properties of target molecule | Select starting materials and initial synthetic route |
| Synthesis | Model reaction pathways and transition states to predict outcomes | Perform synthesis and optimize reaction conditions |
| Analysis | Calculate spectroscopic data (NMR, IR) to aid in characterization | Purify and characterize the synthesized compound (NMR, MS, X-ray) |
| Application | Screen for potential biological or material properties | Test derivatives for desired applications |
Exploration of New Chemical Transformations for Fluorinated Biphenyl Phenol (B47542) Derivatives
Once an efficient synthesis of This compound is established, the molecule itself becomes a versatile platform for creating a diverse library of new derivatives. The unique combination of functional groups—a phenol, a methoxy group, and two fluorine atoms on a biphenyl core—provides multiple handles for subsequent chemical transformations.
Promising avenues for exploration include:
Functionalization of the Phenolic Hydroxyl Group: The phenol group is a highly versatile functional handle. It can be readily converted into ethers, esters, or triflates. Conversion to a triflate would enable further cross-coupling reactions, allowing for the introduction of new aryl, alkyl, or amino groups. Furthermore, nucleophilic deoxyfluorination of the phenol could be explored to synthesize a corresponding trifluorinated biphenyl. acs.org
Derivatization of the Methoxy Group: Cleavage of the methoxy group to reveal a second phenolic hydroxyl would yield a dihydroxybiphenyl derivative. Such catechols or resorcinols are valuable as ligands for metal complexes, monomers for high-performance polymers, or as precursors to other complex molecules.
Modification of the Biphenyl Core: The aromatic rings of the biphenyl system can be subjected to further functionalization, such as nitration, halogenation, or Friedel-Crafts reactions. The regioselectivity of these reactions will be governed by the directing effects of the existing substituents, leading to novel and complex substitution patterns. The biaryl core could also be used as a precursor for the synthesis of fluorene (B118485) derivatives. rsc.org
Polymerization and Material Synthesis: The difunctional nature of the molecule (after demethylation) makes it an attractive candidate as a monomer for the synthesis of novel polyaryletherketones (PAEKs) or other high-performance polymers, where the fluorine atoms could impart desirable properties such as thermal stability and chemical resistance.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-fluoro-5-(4-fluoro-3-methoxyphenyl)phenol, and how do reaction conditions influence yield?
- Methodology : Cross-coupling reactions (e.g., Suzuki-Miyaura coupling) are commonly used for biaryl ethers and fluorinated phenols. For example, palladium catalysts (e.g., Pd(PPh₃)₄) with aryl boronic acids or esters can facilitate coupling between fluorinated phenyl precursors and methoxy-substituted intermediates. Reaction optimization should focus on temperature (80–120°C), solvent (DME/H₂O mixtures), and base (Na₂CO₃) to minimize by-products like dehalogenated species .
- Validation : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm structure using and (e.g., fluorine coupling patterns at δ 110–120 ppm) .
Q. How can researchers confirm the regiochemical purity of fluorinated substituents in this compound?
- Methodology : Use X-ray crystallography for definitive regiochemical assignment, as seen in related fluorophenyl-pyridine structures . Alternatively, employ DEPT experiments to distinguish between meta- and para-fluorine substituents based on carbon chemical shifts. Computational modeling (DFT) can predict electronic environments for comparison with experimental data .
Q. What spectroscopic techniques are critical for characterizing this compound’s stability under varying pH conditions?
- Methodology : Conduct stability studies using UV-Vis spectroscopy (monitor phenolic OH absorption at ~270 nm) across pH 2–12. Pair with LC-MS to detect degradation products (e.g., demethylation or defluorination). For kinetic analysis, use Arrhenius plots under accelerated thermal stress (40–80°C) .
Advanced Research Questions
Q. How does the electronic interplay between fluorine and methoxy groups influence this compound’s reactivity in nucleophilic aromatic substitution?
- Methodology : Perform Hammett analysis using substituent constants (σ values) for fluorine (-0.34) and methoxy (-0.27) to predict reaction rates. Compare experimental results with DFT-calculated transition states (e.g., Gaussian 16 with B3LYP/6-31G* basis set). Note that the electron-withdrawing fluorine may activate the ring for substitution at specific positions, while the methoxy group directs regioselectivity .
Q. What strategies resolve contradictions in biological activity data across fluorinated phenol analogs?
- Methodology : Conduct comparative SAR studies using analogs with systematic substitutions (e.g., replacing methoxy with ethoxy or fluorine with chlorine). Use in vitro assays (e.g., enzyme inhibition or cytotoxicity screens) to isolate electronic vs. steric effects. For example, notes that fluorinated thiophenyl phenols exhibit variable cytotoxicity due to differences in logP and hydrogen-bonding capacity .
Q. How can researchers design experiments to probe the compound’s interactions with biological targets (e.g., kinases or GPCRs)?
- Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Pair with molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., adenosine A3 receptor in ). Validate predictions via mutagenesis studies on key binding residues .
Q. What computational tools are optimal for predicting metabolic pathways of this fluorinated phenol?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
